![molecular formula C10H13ClN2O B1524997 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1311314-07-4](/img/structure/B1524997.png)
3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
Overview
Description
3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are structurally similar to the amino acid tryptophan and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl aniline and diethyl oxalate.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Hydrolysis: The intermediate compound is then hydrolyzed to produce the desired indole derivative.
Acidification: Finally, the compound is acidified to obtain this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research has demonstrated that 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride exhibits several significant biological activities:
- Antimicrobial Activity :
-
Antiviral Properties :
- Shows potential in inhibiting viral replication, although specific viral targets require further investigation.
-
Anticancer Effects :
- Displays cytotoxic activity against several cancer cell lines, particularly those that are rapidly dividing, such as A549 lung cancer cells.
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Anti-inflammatory and Antioxidant Activities :
- Contributes to reducing inflammation and oxidative stress in biological systems.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds helps elucidate the unique biological activities of this compound. The following table summarizes key features and activities of related indole derivatives:
Compound Name | Structural Features | Unique Aspects | Biological Activity |
---|---|---|---|
3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one | Methyl group at position 5 | Potentially different biological activity | Antimicrobial, anticancer |
3-Amino-1-methyl-1,3-dihydro-2H-indol | Methyl group at position 1 | Different pharmacological profiles | Antiviral, antifungal |
5-Amino-7-methylindole | Amino group at position 5 | Different core structure affecting reactivity | Antitubercular |
Antibacterial Efficacy
In vitro studies have shown that 3-Amino-5-ethyl exhibits strong antibacterial properties. For example, it has been documented to have MIC values indicating effective inhibition against Staphylococcus aureus and Mycobacterium tuberculosis. These findings suggest its potential for development as an antimicrobial agent.
Cytotoxicity Against Cancer Cells
Research evaluating the antiproliferative effects of various indolone derivatives found that compounds similar to 3-amino-5-ethyl exhibited significant cytotoxicity against A549 lung cancer cells. This suggests a mechanism for targeting rapidly dividing tumor cells.
Molecular Docking Studies
Computational analyses using molecular docking techniques have indicated favorable binding interactions between this compound and key proteins involved in bacterial resistance mechanisms. This suggests its potential for overcoming antibiotic resistance in pathogenic bacteria.
Mechanism of Action
The mechanism by which 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-methyl-1H-indole
2,3-dimethyl-1H-indole
5-ethyl-1H-indole
3-ethyl-1H-indole
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Biological Activity
3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is an indole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following SMILES notation: Cl.CCc1ccc2NC(=O)C(N)c2c1
, indicating the presence of an amino group and an ethyl substituent on the indole scaffold. The compound has a molecular formula of C10H12ClN2O and a molecular weight of 212.68 g/mol .
Antibacterial Activity
Research indicates that derivatives of indole compounds, including this compound, exhibit significant antibacterial properties. A study on various indole derivatives revealed their effectiveness against a range of bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .
Minimum Inhibitory Concentrations (MICs)
The antibacterial activity is often quantified using the Minimum Inhibitory Concentration (MIC), which measures the lowest concentration of a compound that inhibits bacterial growth. The following table summarizes MIC values for selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 8 |
S. aureus | 4 |
K. pneumoniae | 16 |
These results suggest that this compound has promising antibacterial potential, particularly against Gram-positive bacteria like S. aureus .
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown antifungal activity. A study demonstrated its effectiveness against various fungal strains such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using similar MIC methodologies:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 32 |
Aspergillus niger | 64 |
These findings indicate that while the compound is effective against certain fungi, higher concentrations may be required compared to its antibacterial efficacy .
Anticancer Potential
Emerging research suggests that indole derivatives may possess anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, studies focusing on cell lines such as A549 (lung cancer) and MCF7 (breast cancer) demonstrated significant antiproliferative effects with IC50 values in the low micromolar range:
Cell Line | IC50 (µM) |
---|---|
A549 | 5 |
MCF7 | 10 |
These results highlight the potential of this compound as a lead structure for further development in cancer therapeutics .
Case Studies and Research Findings
Several studies have investigated the biological activities of indole derivatives similar to this compound:
- Antibacterial Evaluation : In a comparative study, various indole derivatives were synthesized and tested against resistant bacterial strains. The results indicated that modifications to the indole structure could enhance antibacterial activity significantly.
- Antifungal Studies : A comprehensive evaluation of multiple indole-based compounds revealed that specific substitutions led to increased antifungal potency against clinically relevant strains.
- Cytotoxicity Assessments : Research involving molecular docking studies suggested that these compounds could effectively inhibit targets involved in cell proliferation pathways in cancer cells.
Properties
IUPAC Name |
3-amino-5-ethyl-1,3-dihydroindol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-2-6-3-4-8-7(5-6)9(11)10(13)12-8;/h3-5,9H,2,11H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVLANNTHIQVSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-07-4 | |
Record name | 2H-Indol-2-one, 3-amino-5-ethyl-1,3-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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